An In-depth Technical Guide to (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin: A Trifunctional Probe for Bioorthogonal Labeling and Affinity Purification
An In-depth Technical Guide to (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin: A Trifunctional Probe for Bioorthogonal Labeling and Affinity Purification
For researchers, scientists, and drug development professionals, the ability to selectively label, visualize, and isolate biomolecules from complex biological systems is paramount. (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a versatile trifunctional chemical probe designed for such advanced applications. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in bioorthogonal chemistry workflows.
Core Concepts and Chemical Structure
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a sophisticated molecule that integrates three key functionalities into a single reagent, enabling a sequential workflow of labeling, detection, and enrichment of target biomolecules.
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(5,6)-Tetramethylrhodamine (TAMRA): A bright, red-fluorescent dye that allows for the visualization and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.
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Azide Group (-N3): A bioorthogonal functional group that participates in highly specific and efficient "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This enables the covalent attachment of the probe to biomolecules that have been metabolically, enzymatically, or chemically modified to contain a corresponding alkyne or strained alkyne group.
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Desthiobiotin: A modified form of biotin (B1667282) that serves as an affinity tag for purification. It binds with high specificity to streptavidin but with a lower affinity compared to biotin. This crucial difference allows for the gentle elution of the labeled biomolecule-probe complex from streptavidin-coated resins using a competitive displacement with free biotin, thus preserving the integrity of protein complexes.
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Polyethylene Glycol (PEG) Linkers: Two PEG3 units are incorporated to provide a hydrophilic spacer arm. These linkers enhance the solubility of the probe in aqueous buffers, reduce steric hindrance between the functional moieties and the target biomolecule, and minimize non-specific interactions.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin, facilitating its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₅₇H₈₁N₁₁O₁₉ | [1] |
| Molecular Weight | 1144.34 g/mol | [1] |
| Excitation Maximum (λex) | ~546 nm | [2] |
| Emission Maximum (λem) | ~565 nm | [2] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | [2] |
| Purity | Typically >90% (HPLC) | [2] |
| Solubility | Soluble in DMSO, DMF, and water | [2] |
| Storage Conditions | Store at -20°C, protected from light |
Experimental Protocols
The utility of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin lies in its application in a multi-step experimental workflow. Below are detailed protocols for the key stages: labeling of a target protein via click chemistry and subsequent affinity purification.
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein that has been pre-modified to contain an alkyne group.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
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(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin
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Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
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Copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water)
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Reducing agent, such as sodium ascorbate (B8700270) (e.g., 50 mM in water, freshly prepared)
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Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
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Preparation of Reagents:
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Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
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Prepare a stock solution of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin in anhydrous DMSO or DMF (e.g., 10 mM).
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein and the (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin probe. A molar excess of the probe (e.g., 2-10 fold) over the protein is recommended.
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Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A common final concentration is 1 mM THPTA and 0.2 mM CuSO₄.
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Initiation of the Reaction:
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Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
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Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
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Purification of the Labeled Protein:
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Remove the excess, unreacted probe and other reaction components by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
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Collect the fractions containing the labeled protein, which can be identified by its characteristic red color and by monitoring the absorbance at 280 nm (for protein) and 546 nm (for TAMRA).
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Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial when working with sensitive biological systems. It requires the protein to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
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Strained alkyne (e.g., DBCO)-modified protein in a suitable buffer
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(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin
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Gel filtration column
Procedure:
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Preparation of Reagents:
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Prepare solutions of the strained alkyne-modified protein and the TAMRA-azide probe as described in the CuAAC protocol.
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Reaction Setup:
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In a microcentrifuge tube, combine the strained alkyne-modified protein with a molar excess (e.g., 2-10 fold) of the (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin probe.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, protected from light. The reaction time may require optimization depending on the specific strained alkyne used.
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Purification:
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Purify the labeled protein using a gel filtration column as described in the CuAAC protocol.
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Protocol 3: Affinity Purification of the Labeled Protein
This protocol describes the enrichment of the desthiobiotin-tagged protein using streptavidin-coated magnetic beads.
Materials:
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TAMRA-desthiobiotin labeled protein sample
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Streptavidin-coated magnetic beads
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Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Elution Buffer (e.g., PBS containing 10-50 mM free biotin)
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Magnetic stand
Procedure:
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Preparation of Streptavidin Beads:
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Resuspend the streptavidin magnetic beads in the vial.
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Transfer the desired amount of bead slurry to a new tube.
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Place the tube on a magnetic stand to capture the beads and discard the supernatant.
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Wash the beads by resuspending them in Binding/Wash Buffer, capturing them with the magnetic stand, and discarding the supernatant. Repeat this wash step two more times.
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Binding of the Labeled Protein:
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Resuspend the washed beads in the sample containing the TAMRA-desthiobiotin labeled protein.
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Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for binding.
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Washing:
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Capture the beads with the magnetic stand and discard the supernatant.
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Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
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Elution:
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Resuspend the beads in the Elution Buffer containing free biotin.
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Incubate for 15-30 minutes at room temperature with gentle agitation to displace the desthiobiotin-tagged protein from the streptavidin beads.
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Capture the beads with the magnetic stand and collect the supernatant, which now contains the enriched, labeled protein.
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Mandatory Visualizations
The following diagrams illustrate the key processes involving (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin.
